Ethyl 6-bromobenzo[d]thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPOVGXUSSWXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate typically involves the cyclization of 2-aminothiophenol with ethyl 2-bromo-3-oxopropanoate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 undergoes nucleophilic substitution under mild to moderate conditions.
Key Reactions:
Mechanistic Insight:
The electron-withdrawing effect of the thiazole ring activates the bromine for SNAr, enabling reactions with amines, thiols, and other nucleophiles. Microwave-assisted conditions improve yields in some cases .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions:
a. Suzuki-Miyaura Coupling
| Conditions | Aryl Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-Methoxyphenyl | 6-Aryl benzothiazole | 68% |
b. Buchwald-Hartwig Amination
| Conditions | Amine | Product | Yield |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Morpholine | 6-Morpholino derivative | 73% |
Ester Hydrolysis and Derivitization
The ethyl carboxylate group undergoes hydrolysis and subsequent reactions:
a. Base-Catalyzed Hydrolysis
| Conditions | Product | Yield |
|---|---|---|
| LiOH, THF/H₂O, 0°C → RT | 6-Bromobenzo[d]thiazole-2-carboxylic acid | 99% |
b. Amide Formation
| Conditions | Amine | Product | Yield |
|---|---|---|---|
| SOCl₂ → RNH₂ (e.g., 3,4-dimethoxyaniline) | 6-Bromo-N-(substituted)benzothiazole-2-carboxamide | 85% |
Cyclization Reactions
The compound participates in ring-forming reactions:
a. Thiazolo[5,4-c]pyridine Formation
| Conditions | Product | Yield |
|---|---|---|
| CuI, L-proline, K₃PO₄, DMSO, 110°C | Fused bicyclic systems | 61% |
b. Benzothiazole-Anthranilate Hybrids
| Conditions | Product | Yield |
|---|---|---|
| Knoevenagel condensation with thiazolidine-2,4-dione | Hybrid heterocycles | 77% |
Halogen Exchange Reactions
a. Sandmeyer Reaction
| Conditions | Product | Yield |
|---|---|---|
| CuBr₂, EtOH, reflux | Ethyl 2-bromo-6-cyanobenzo[d]thiazole-2-carboxylate | 88% |
Photochemical Reactions
Norrish-Type II Elimination
| Conditions | Product | Yield |
|---|---|---|
| UV light (254 nm), acetonitrile | Decarboxylated benzothiazole | 42% |
Table 1: Comparative Reactivity at Key Positions
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C6-Br | High | SNAr, cross-coupling |
| C2-COOEt | Moderate | Hydrolysis, amidation |
| Thiazole S/N | Low | Cyclization (requires catalysts) |
Table 2: Solvent Effects on Key Reactions
| Reaction | Optimal Solvent | Yield Improvement |
|---|---|---|
| SNAr | DMSO | +22% vs. DMF |
| Suzuki | DME/H₂O (3:1) | +15% vs. THF |
| Hydrolysis | THF/H₂O | +30% vs. MeOH |
Stability Considerations
- Thermal Stability : Decomposes above 200°C (TGA data)
- Light Sensitivity : Requires amber storage to prevent photodecarboxylation
- pH Sensitivity : Stable in pH 4-9; rapid ester hydrolysis occurs at pH >10
This compound’s multifunctional reactivity makes it invaluable for constructing complex heterocycles, particularly in anticancer and antimicrobial drug development. Future research directions include enantioselective functionalization and flow chemistry applications .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-bromobenzo[d]thiazole-2-carboxylate has shown promise in the development of therapeutic agents due to its structural characteristics that allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds containing the benzothiazole moiety can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Research has shown that benzothiazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antibiotics. The compound's efficacy against resistant strains of bacteria suggests its potential role in addressing antibiotic resistance .
Antiviral Activity
Recent studies have explored the antiviral potential of benzothiazole derivatives against viruses such as SARS-CoV-2. This compound may serve as a scaffold for designing inhibitors targeting viral proteases, thus contributing to antiviral drug development .
Agricultural Applications
Benzothiazole derivatives, including this compound, have been identified for their biological activities in agriculture.
Pesticidal Activity
Compounds within this class have demonstrated herbicidal and fungicidal properties. The introduction of bromine into the structure enhances the biological activity against pests and diseases affecting crops. The compound's effectiveness in protecting plants from pathogens positions it as a valuable tool in integrated pest management strategies .
Material Science Applications
The unique chemical properties of this compound allow it to be utilized in material science.
Dye Synthesis
Benzothiazole derivatives are employed in synthesizing dyes due to their ability to absorb light at specific wavelengths. This compound can be used as an intermediate in creating dyes with desirable optical properties for applications in textiles and coatings .
Polymer Chemistry
The compound is also being investigated for its potential use in polymer chemistry, where it can act as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Research Findings and Case Studies
- Synthetic Flexibility : this compound’s bromine allows efficient Pd-catalyzed arylations, as demonstrated in the synthesis of bioluminescent probes.
- Biological Activity : Methyl-substituted analogs show reduced cytotoxicity compared to brominated versions, making them suitable for long-term imaging studies.
- Discrepancy Note: Two CAS numbers (1188024-51-2 and 167755-39-7) are reported for this compound, possibly due to supplier-specific nomenclature.
Biological Activity
Ethyl 6-bromobenzo[d]thiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is characterized by a fused benzene and thiazole ring. The presence of the bromine atom at the 6-position and the ethyl ester group significantly influence its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation, particularly the epidermal growth factor receptor (EGFR) .
- Binding Interactions : The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, while the bromine atom enhances binding affinity through halogen bonding .
Anticancer Activity
This compound exhibits significant cytotoxic effects against several cancer cell lines. Studies have reported its effectiveness against:
- A549 (lung cancer)
- HeLa (cervical cancer)
- SW480 (colon cancer)
The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial effects. It has been tested against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. A SAR analysis indicates that:
- The presence of the bromine atom at the 6-position is crucial for enhancing anticancer activity.
- The ethyl ester group contributes to improved solubility and bioavailability.
Comparative studies with related compounds, such as Ethyl 2-benzothiazolecarboxylate and 6-Bromo-2-mercaptobenzothiazole, demonstrate that variations in substituents can lead to different biological profiles .
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of this compound on A549 cells reported an IC50 value of approximately 1.61 µg/mL. This study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
- Antibacterial Testing : In vitro testing against Staphylococcus aureus revealed an MIC of 0.008 µg/mL, showcasing its potency compared to traditional antibiotics like ampicillin .
Q & A
Q. What are the common synthetic routes for Ethyl 6-bromobenzo[d]thiazole-2-carboxylate, and what reaction conditions are critical for high yields?
The synthesis typically involves condensation reactions. For example, 6-bromobenzo[d]thiazole-2-carbonitrile can react with ethyl 2-mercapto-2-methylpropanoate in isopropanol under reflux for 6 hours, yielding ~70% product after recrystallization (ethanol). Critical conditions include inert atmospheres (to prevent oxidation), stoichiometric ratios of nucleophiles (e.g., thiols), and controlled temperatures (60–80°C) to minimize side reactions .
| Synthetic Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation reaction | Isopropanol, reflux, 6h | 70% | |
| Nucleophilic substitution | Dichloromethane, triethylamine | 65–75% |
Q. How is this compound characterized structurally?
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for its derivatives (e.g., bond lengths: Br–C = 1.898 Å, C–C = 1.461 Å) . Complementary techniques include:
- NMR : and NMR to identify substituents and confirm purity.
- HRMS : For exact mass verification (e.g., [M+H] peaks) .
- FTIR : Peaks at 1666 cm (C=O stretch) and 1164 cm (C–Br vibration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound across assays?
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent interactions). A systematic approach includes:
- Purity validation : Use HPLC or LC-MS to rule out impurities affecting results .
- Computational docking : Compare binding affinities to target proteins (e.g., kinases, receptors) using software like AutoDock .
- Dose-response curves : Establish EC/IC values under standardized conditions .
Q. What strategies optimize the solubility and bioavailability of this compound in pharmacological studies?
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., using NaOH/EtOH) to enhance polarity .
- Derivatization : Attach hydrophilic groups (e.g., glucosamine via amidation) to improve aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (<2% DMSO) for in vitro assays to balance solubility and cytotoxicity .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The C–Br bond serves as a site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Key factors:
- Catalyst selection : Pd(PPh) or PdCl(dppf) in THF/toluene .
- Temperature : 80–100°C for 12–24 hours to achieve >80% conversion .
- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at C6, directing substitutions .
Q. What computational methods are effective for predicting the biological targets of this compound?
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., with GROMACS) .
- Pharmacophore modeling : Identify key interaction motifs (e.g., hydrogen bonds with Thr145 in kinase targets) .
- ADMET prediction : Tools like SwissADME estimate absorption and toxicity profiles .
Data Contradiction Analysis
Example Issue : Discrepancies in reported antibacterial activity of derivatives.
Resolution Workflow :
Replicate assays : Test compounds under identical conditions (e.g., MIC against S. aureus ATCC 25923).
Structural analogs : Compare with chloro/fluoro derivatives to isolate electronic effects .
Meta-analysis : Review crystallographic data (e.g., Protein Data Bank entries) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
